"tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate" CAS number
"tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate" CAS number
In-Depth Technical Guide: tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate (CAS 2422071-77-8) in Modern Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the selection of bifunctional building blocks dictates the synthetic tractability and physicochemical success of the final drug candidate. tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate (CAS: 2422071-77-8) is a highly versatile, modular scaffold[1]. Featuring a Boc-protected primary amine, a branched three-carbon aliphatic linker, and a 4-bromophenoxy moiety, this compound offers true orthogonal reactivity. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) libraries, where the linker's steric and electronic properties govern the formation of the critical ternary complex between the target protein, the E3 ligase, and the degrader molecule[2].
Structural & Physicochemical Profiling
Before integrating a scaffold into a drug discovery pipeline, a rigorous physicochemical analysis is required. The branched methyl group at the C2 position of the propyl chain introduces a chiral center and restricts the conformational flexibility of the linker. This rigidity can entropically favor ternary complex formation compared to highly flexible, linear PEG chains[3].
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 2422071-77-8 | Unique identifier for database tracking and procurement[1]. |
| Molecular Formula | C14H20BrNO3 | Determines exact mass for mass spectrometry validation. |
| Molecular Weight | 330.22 g/mol | Optimal size for a fragment or extended linker component. |
| Hydrogen Bond Donors | 1 (NH of carbamate) | Influences aqueous solubility and potential protein interactions. |
| Hydrogen Bond Acceptors | 3 (O atoms) | Enhances polar surface area (PSA), affecting cell permeability. |
| Rotatable Bonds | 6 | Balances flexibility with the rigidity imparted by the methyl branch[3]. |
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate relies on the precise, stereospecific construction of the ether linkage. The most efficient and scalable route begins with 1-aminopropan-2-ol.
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Amine Protection: The primary amine is selectively masked using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield tert-butyl (2-hydroxypropyl)carbamate.
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Mitsunobu Etherification: The secondary alcohol undergoes a Mitsunobu reaction with 4-bromophenol. Utilizing triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), the reaction proceeds via the activation of the alcohol to a phosphonium intermediate. This is followed by an SN2 displacement by the mildly acidic phenoxide ion[4]. This mechanism results in the strict inversion of stereochemistry at the C2 position—a critical factor if enantiopure starting materials are utilized to synthesize specific stereoisomers[4].
Caption: Retrosynthetic and forward synthesis workflow of CAS 2422071-77-8.
Strategic Applications in Drug Development
The true value of CAS 2422071-77-8 lies in its orthogonal reactivity, making it a premier choice for modular library synthesis.
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Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a prime electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[5]. This allows for late-stage diversification, coupling the scaffold to various boronic acids or amines to build the pharmacophore.
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PROTAC Linkerology: In targeted protein degradation, the linker must be flexible enough to allow the warhead and E3 ligase ligand to adopt necessary conformations, but rigid enough to maintain correct spatial orientation[3]. The 3-atom branched aliphatic chain of this compound provides a unique vector that can optimize the thermodynamics of the E3-PROTAC-POI ternary complex[2].
Caption: Orthogonal functionalization logic for PROTAC assembly.
Experimental Workflows (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but self-validating. The following workflows detail the orthogonal functionalization of this scaffold.
Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling
This protocol couples the aryl bromide with a target-specific boronic acid.
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Step 1: Preparation. In a Schlenk flask, combine tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).
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Step 2: Catalyst Addition. Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the precipitation of inactive palladium black[5].
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Step 3: Solvent & Degassing. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H2O. Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.
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Step 4: Reaction & Validation. Heat to 80°C for 4-6 hours.
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Self-Validation Checkpoint: Monitor by LC-MS. The starting material will show a distinct 1:1 isotopic doublet (due to 79Br and 81Br) at m/z 352/354 [M+Na]+. The reaction is deemed complete when this doublet is entirely replaced by the mass of the coupled product.
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Protocol B: Boc Deprotection and Amide Bond Formation
Following the cross-coupling, the Boc group is removed to expose the primary amine for attachment to an E3 ligase ligand.
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Step 1: Acidolysis. Dissolve the coupled intermediate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Causality: Traditional N-Boc deprotection relies on TFA-induced cleavage. The acid protonates the carbamate carbonyl, leading to the expulsion of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine[6].
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Step 2: Evaporation & Scavenging. Stir for 1 hour at room temperature. Evaporate the solvent under reduced pressure. Co-evaporate with toluene twice to remove residual TFA.
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Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A deep blue/purple color confirms the successful unmasking of the primary amine.
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Step 3: Amide Coupling. Dissolve the crude amine in N,N-Dimethylformamide (DMF). Add the carboxylic acid derivative of the E3 ligand (1.0 eq), followed by HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: HATU is selected over EDC/HOBt for its superior kinetics and ability to suppress racemization during the activation of complex, sterically hindered carboxylic acids.
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Step 4: Purification. Stir for 2 hours, quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to yield the final PROTAC.
Sources
- 1. chembk.com [chembk.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
